molecular formula C25H23NO6 B3059247 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 959576-95-5

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B3059247
CAS No.: 959576-95-5
M. Wt: 433.5 g/mol
InChI Key: IFDXMBNAVMBYJI-GOTSBHOMSA-N
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Description

The compound “(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid” (CAS: 959576-95-5) is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a stereospecific (2S,3S) configuration. Its structure includes a 4-methoxyphenyl substituent and a hydroxy group at the second carbon, making it a critical intermediate in peptide synthesis and medicinal chemistry . The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, while the 4-methoxyphenyl moiety contributes to electronic and steric effects during coupling reactions.

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-16-12-10-15(11-13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDXMBNAVMBYJI-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376177
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-95-5
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-Tyr(4-Ome)-OH, is an amino acid derivative characterized by its unique structure and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C25H23NO5
  • Molecular Weight : 417.45 g/mol
  • CAS Number : 206060-40-4
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer.

Inhibition of Histone Deacetylases (HDACs)

A study highlighted the compound's potential as an HDAC inhibitor. The screening of various azumamide derivatives, including compounds similar to Fmoc-L-Tyr(4-Ome)-OH, revealed selective inhibition against class I HDACs (IC50 values ranging from 14 to 67 nM). Notably, modifications in the stereochemistry of the β-amino acid scaffold significantly affected the inhibitory potency against HDAC isoforms .

Anticancer Activity

In cellular models, the compound exhibited promising anticancer properties. It was shown to induce apoptosis in cancer cell lines by enhancing histone acetylation, leading to the reactivation of silenced tumor suppressor genes. The modulation of gene expression through HDAC inhibition is a critical mechanism by which this compound may exert its anticancer effects .

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of Fmoc-L-Tyr(4-Ome)-OH. Studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Data Summary

Activity IC50 Value Target Reference
HDAC Inhibition14 - 67 nMClass I HDACs
Induction of ApoptosisN/ACancer Cell Lines
NeuroprotectionN/ANeuronal Cells

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Purity Storage Conditions Key Differences
Target Compound 4-methoxyphenyl C₂₅H₂₃NO₆ 433.45 - Sealed, dry, 2–8°C Hydroxy group enhances hydrogen bonding; 4-methoxy provides electron-donating resonance.
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(p-tolyl)propanoic acid p-tolyl (CH₃-C₆H₄) C₂₅H₂₃NO₅ 417.45 98% Min. - Lacks methoxy; methyl group increases hydrophobicity .
(S)-2-Fmoc-amino-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl C₂₅H₂₂ClNO₄ 435.90 - Sealed, dry, 2–8°C Chloro substituent introduces electron-withdrawing effects; higher molecular weight .
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid 2-methoxyphenyl C₂₅H₂₃NO₆ 433.45 - Sealed, dry, 2–8°C Ortho-methoxy group causes steric hindrance, reducing reactivity .
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloroindole C₂₆H₂₁ClN₂O₄ 477.91 99.76% -20°C (powder) Bulky indole ring impacts peptide backbone conformation .

Key Observations :

  • Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, stabilizing intermediates during synthesis compared to electron-withdrawing groups (e.g., Cl in ) .
  • Steric Hindrance : Ortho-substituted analogs (e.g., 2-methoxyphenyl in ) exhibit reduced coupling efficiency in solid-phase peptide synthesis due to steric clashes .
  • Hydrogen Bonding: The hydroxy group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxy analogs like .

Q & A

Q. How can researchers address discrepancies in reported toxicity or reactivity data?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., OECD Guidelines for Acute Oral Toxicity). Cross-validate using alternative models: zebrafish embryos (FET assay) for ecotoxicity and human hepatocyte spheroids (3D culture) for metabolic stability. Publish negative results to clarify safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

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